molecular formula C14H24N4O B1300940 N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide CAS No. 404013-89-4

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide

Cat. No.: B1300940
CAS No.: 404013-89-4
M. Wt: 264.37 g/mol
InChI Key: KPPFAKOQSQNCLH-UHFFFAOYSA-N
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Description

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide moiety linked to a dimethylamino-propylamino chain

Biochemical Analysis

Biochemical Properties

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cellular prion protein (PrP C) through a spectrofluorometric method, where it regulates the fluorescence of N,N′-bis [3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide . This interaction is crucial for detecting PrP C in aqueous solutions with high sensitivity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the production of lipid mediators and alter cell signaling, which can impact gene expression profiles . These effects are essential for understanding its role in cellular functions and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with enzymes such as delta-6 desaturase and delta-5 desaturase, which are involved in the conversion of fatty acids . These interactions can lead to significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidative N-demethylation, deamination, hydrolysis, and conjugation, leading to various metabolites . These temporal changes are essential for understanding its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been observed to cause skin irritation and other adverse effects when present as an impurity in personal care products . Understanding the dosage effects is crucial for determining its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These pathways are essential for its metabolism and the formation of different metabolites. The interactions with enzymes such as delta-6 desaturase and delta-5 desaturase play a significant role in its metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with cellular prion protein (PrP C) and other biomolecules, which influence its localization and accumulation . Understanding its transport and distribution is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be localized in various cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . These localizations are influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-(3-Dimethylamino-propylamino)-propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile or DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.

    3-(Dimethylamino)-1-propylamine: Another similar compound with a different arrangement of the amino and dimethylamino groups.

Uniqueness

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is unique due to its specific combination of the nicotinamide moiety and the dimethylamino-propylamino chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPFAKOQSQNCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364563
Record name N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404013-89-4
Record name N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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